Dichloromethyldiisopropoxyborane
CAS No.: 62260-99-5
Cat. No.: VC3789580
Molecular Formula: C7H15BCl2O2
Molecular Weight: 212.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62260-99-5 |
---|---|
Molecular Formula | C7H15BCl2O2 |
Molecular Weight | 212.91 g/mol |
IUPAC Name | dichloromethyl-di(propan-2-yloxy)borane |
Standard InChI | InChI=1S/C7H15BCl2O2/c1-5(2)11-8(7(9)10)12-6(3)4/h5-7H,1-4H3 |
Standard InChI Key | XHOSKSMGPJTTSE-UHFFFAOYSA-N |
SMILES | B(C(Cl)Cl)(OC(C)C)OC(C)C |
Canonical SMILES | B(C(Cl)Cl)(OC(C)C)OC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Dichloromethyldiisopropoxyborane (proposed formula: C₇H₁₅BCl₂O₂) features a tetracoordinated boron atom bonded to:
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One methyl group (CH₃)
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Two isopropoxy ligands (OCH(CH₃)₂)
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Two chlorine atoms
This arrangement places it within the broader class of mixed-ligand boron halides, which exhibit diverse stereoelectronic properties . The diisopropoxy groups confer steric bulk, potentially stabilizing the boron center against hydrolysis—a common challenge in organoboron chemistry .
Physicochemical Properties
While direct measurements are unavailable, analogous compounds provide reliable estimates:
The compound’s low boiling point and moderate density align with volatile boron intermediates used in vapor-phase deposition .
Synthetic Methodologies
Boron Halide Substitution Reactions
Dichloromethyldiisopropoxyborane may be synthesized via stepwise ligand exchange. For example, Clark et al. demonstrated that dichloro(diisopropylamino)borane reacts with alkoxy precursors to form tetracoordinated species . Adapting this approach:
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Initial Chlorination:
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Methyl Group Introduction:
This methodology mirrors the synthesis of azaborines, where dichloro(diisopropylamino)borane improved yields by 30–40% compared to alkoxyboron reagents .
Stabilization Strategies
Jäkle et al. circumvented decomposition in bis-borinic acid synthesis by using TMSOMe for methanolysis, avoiding HCl generation . Applying similar protective measures could enhance the stability of dichloromethyldiisopropoxyborane during isolation.
Reactivity and Functionalization
Electrophilic Boron Center
The electron-deficient boron atom readily undergoes nucleophilic attack. In dichloro(diisopropylamino)borane, this property facilitates 1,2-carboboration of alkynes to form borepines (yields >85%) . For dichloromethyldiisopropoxyborane, analogous reactions with Grignard reagents or enolates could yield stereodefined organoboranes.
Ligand Exchange Dynamics
The isopropoxy groups may be displaced by stronger Lewis bases. Studies on carbazole boranes revealed that steric hindrance from mesityl groups increases rotational barriers (21.5 kcal/mol vs. 7.6 kcal/mol for less bulky substituents) . Substituting isopropoxy with bulkier alkoxies could modulate reactivity for asymmetric catalysis.
Applications in Materials Science
Luminescent Materials
Bis-aryl carbazole boranes exhibit tunable emission profiles (λₑₘ = 448–564 nm) dependent on substituents and solvent polarity . Introducing isopropoxy ligands into similar architectures could redshift emissions by altering charge-transfer transitions.
Polymeric Precursors
Dichloromethyldiisopropoxyborane’s volatility makes it suitable for chemical vapor deposition (CVD) of boron-containing thin films. The compound’s predicted refractive index (1.43) matches optical coatings for infrared lenses .
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